

2,5-Dimethylbenzo[d]thiazol-6-amine molecular structure and formula C9H10N2S

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Compound of Interest

Compound Name: 2,5-Dimethylbenzo[d]thiazol-6-amine

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An In-Depth Technical Guide to **2,5-Dimethylbenzo[d]thiazol-6-amine** (C₉H₁₀N₂S) and its Isomeric Landscape

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of **2,5-Dimethylbenzo[d]thiazol-6-amine**, a specific isomer with the molecular formula C₉H₁₀N₂S. While direct experimental data for this exact compound is sparse in published literature, this document leverages established principles of benzothiazole chemistry and robust data from its close structural isomers to provide a scientifically grounded resource for researchers. We will explore its molecular structure, physicochemical properties, plausible synthetic routes, characteristic analytical signatures, and its potential within the broader context of drug discovery. This guide is intended to serve as a foundational tool for scientists engaged in the synthesis, characterization, and application of novel benzothiazole derivatives.

Molecular Identity and Physicochemical Properties Structural Elucidation and Isomerism

The nomenclature "**2,5-Dimethylbenzo[d]thiazol-6-amine**" defines a precise arrangement of substituents on the core benzothiazole ring. The structure consists of a benzene ring fused to a

thiazole ring, with methyl groups at positions 2 and 5, and an amine group at position 6.

It is critical for researchers to recognize that seemingly minor changes in substituent placement can lead to different isomers with distinct physical and pharmacological properties. For instance, the compound 5,6-dimethyl-1,3-benzothiazol-2-amine is a well-documented isomer sharing the same molecular formula ($C_9H_{10}N_2S$).^[4] Throughout this guide, we will draw comparative data from this and other related isomers to build a predictive profile for the title compound.

2,5-Dimethylbenzo[d]thiazol-6-amine

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Caption: Molecular Structure of **2,5-Dimethylbenzo[d]thiazol-6-amine**.

Physicochemical Data

The following table summarizes the key computed physicochemical properties for the isomeric compound 5,6-dimethyl-1,3-benzothiazol-2-amine, which serves as a reliable estimate for **2,5-Dimethylbenzo[d]thiazol-6-amine**. These parameters are crucial for predicting solubility, membrane permeability, and overall drug-likeness.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ S	PubChem[4]
Molecular Weight	178.26 g/mol	PubChem[4]
XLogP3-AA	2.8	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[4]
Hydrogen Bond Acceptor Count	3	PubChem[4]
Rotatable Bond Count	0	PubChem[4]
Exact Mass	178.05646950 Da	PubChem[4]
Physical Description	Predicted to be an off-white or light-colored crystalline solid.	Based on similar compounds[4]

The Benzothiazole Scaffold in Medicinal Chemistry

A Privileged Structure

The benzothiazole nucleus is a recurring motif in medicinal chemistry, largely due to its rigid, planar structure and its ability to engage in various non-covalent interactions (hydrogen bonding, π - π stacking) with biological targets.[3] Its presence in marketed drugs like Riluzole, used to treat amyotrophic lateral sclerosis (ALS), underscores its clinical significance.[1] The scaffold's versatility allows for substitution at multiple positions, enabling chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.

Spectrum of Biological Activities

Derivatives of the benzothiazole core have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development programs. [1][5]

- **Anticancer:** Many benzothiazole-containing compounds have been investigated as potent anticancer agents, targeting various mechanisms including kinase inhibition and suppression of histone methyltransferases.[3]

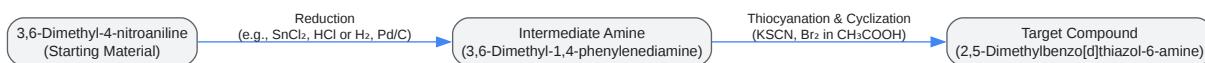
- **Neuroprotective:** Beyond Riluzole, other benzothiazole analogs are explored for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2]
- **Antimicrobial:** The scaffold is present in compounds with significant antibacterial and antifungal properties.[1][5]
- **Anti-inflammatory & Analgesic:** Certain derivatives have shown promise as anti-inflammatory and pain-reducing agents.[6]
- **Enzyme Inhibition:** They have been successfully designed as inhibitors for specific enzymes, such as p56(lck), a target in immunology.[7]

Synthesis and Characterization

Proposed Synthetic Pathway

While a specific synthesis for **2,5-Dimethylbenzo[d]thiazol-6-amine** is not explicitly documented, a robust and widely applicable method for creating substituted 2-aminobenzothiazoles can be adapted. The classical approach involves the reaction of a corresponding substituted aniline with potassium thiocyanate and bromine in a suitable solvent like acetic acid.[1][6] This electrophilic cyclization is a cornerstone of benzothiazole synthesis.

A plausible route to the target compound would start from 3,6-dimethyl-4-nitroaniline. The synthesis would proceed via reduction of the nitro group to an amine, followed by the key thiocyanation and cyclization step.



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Caption: Proposed synthetic workflow for **2,5-Dimethylbenzo[d]thiazol-6-amine**.

Experimental Protocol (Predictive Methodology)

This protocol is a predictive model based on established literature procedures for analogous compounds.^[6] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Reduction of 3,6-Dimethyl-4-nitroaniline

- To a solution of 3,6-dimethyl-4-nitroaniline (1.0 eq) in ethanol, add 2N HCl.
- Add stannous chloride (SnCl_2) (3.0-4.0 eq) portion-wise while stirring.
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is ~8-9.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,6-dimethyl-1,4-phenylenediamine.

Step 2: Synthesis of **2,5-Dimethylbenzo[d]thiazol-6-amine**

- Dissolve the crude diamine (1.0 eq) and potassium thiocyanate (KSCN) (2.2 eq) in glacial acetic acid.
- Cool the mixture to 0-5 °C in an ice bath.
- Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, ensuring the temperature does not rise above 10 °C.
- After the addition is complete, continue stirring at 10-15 °C for 3-5 hours.
- Pour the reaction mixture into hot water. The hydrochloride salt of the product may precipitate.
- Filter the solid, wash with acetic acid, and then dissolve in hot water.
- Neutralize with an ammonia solution to precipitate the free amine product.

- Filter the solid, wash thoroughly with water, and dry.
- Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Spectroscopic Characterization (Expected Signatures)

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. Based on the molecular structure, the following spectral data would be expected:

- ^1H NMR: Signals corresponding to two distinct aromatic protons, a broad singlet for the $-\text{NH}_2$ protons, and two singlets for the two non-equivalent methyl groups ($-\text{CH}_3$).
- ^{13}C NMR: Resonances for nine unique carbon atoms, including those in the aromatic rings, the $\text{C}=\text{N}$ carbon of the thiazole ring, and the two methyl carbons.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around $3300\text{-}3450\text{ cm}^{-1}$), aromatic C-H stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$), and C=N stretching of the thiazole ring ($\sim 1630\text{ cm}^{-1}$).^{[6][8]}
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at an m/z corresponding to the molecular weight of the compound (approx. 178.26).^[6]

Safety, Handling, and Storage

Hazard Identification

While no specific safety data sheet (SDS) exists for **2,5-Dimethylbenzo[d]thiazol-6-amine**, data from structurally similar aminobenzothiazoles provides a strong basis for hazard assessment.^{[9][10]}

- GHS Classification (Predicted):
 - Skin Irritation (Category 2)^{[4][11]}
 - Serious Eye Irritation (Category 2)^{[4][11]}
 - May cause respiratory irritation (STOT SE 3)^[9]

- Harmful if swallowed, in contact with skin, or if inhaled.[10]

Personal Protective Equipment (PPE) and Handling

Standard laboratory safety practices are mandatory when handling this class of compounds.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
- Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or NIOSH standards.[10][12]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[12]
- Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[9]
- Hygiene: Wash hands thoroughly after handling. Avoid breathing dust and vapors.[9][12]

Storage and Stability

- Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store sealed in a dark environment to prevent potential degradation.[2]
- Incompatibilities: Avoid strong oxidizing agents.[12][13]

Future Directions and Research Opportunities

2,5-Dimethylbenzo[d]thiazol-6-amine represents an under-explored molecule within a highly valuable chemical class. Its true potential lies in its application as a scaffold for further chemical modification. Key research opportunities include:

- Structure-Activity Relationship (SAR) Studies: The primary amine at position 6 serves as an ideal handle for derivatization. Acylation, alkylation, or sulfonylation could generate a library of new compounds for screening against various biological targets.

- Novel Kinase Inhibitors: Given the success of other benzothiazoles as kinase inhibitors, this compound could be used as a starting point to design new agents targeting specific kinases implicated in cancer or inflammatory diseases.
- Fluorescent Probes: The benzothiazole core is a known fluorophore.[\[1\]](#) Modifications could lead to the development of novel fluorescent probes for bio-imaging applications.
- Materials Science: The rigid, aromatic structure could be incorporated into polymers or organic materials to explore novel electronic or photophysical properties.

By providing this detailed technical guide, we hope to accelerate research and development efforts centered on this promising, yet uncharacterized, member of the benzothiazole family.

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